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Compound of Interest

Compound Name:
1-(5-Chloro-2-

methoxyphenyl)piperazine

Cat. No.: B8781168

Get Quote

Part 1: Executive Summary & Compound Identity
1-(5-Chloro-2-methoxyphenyl)piperazine (CAS: 99857-72-4) is a specialized heterocyclic

building block belonging to the arylpiperazine class. In medicinal chemistry, it serves as a

"privileged scaffold"—a molecular framework capable of providing high-affinity ligands for

multiple G-protein coupled receptors (GPCRs), most notably the Serotonin 5-HT1A and Alpha-1

Adrenergic receptors.

While often utilized as an intermediate in the synthesis of complex antipsychotics, anxiolytics,

and urological drugs (for Benign Prostatic Hyperplasia), the compound itself possesses intrinsic

pharmacological activity defined by its substitution pattern. The 2-methoxy group is a critical

determinant for 5-HT1A recognition, while the 5-chloro substituent modulates lipophilicity and

metabolic stability, influencing the pharmacokinetic profile of derived Active Pharmaceutical

Ingredients (APIs).
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Property Data

Chemical Name 1-(5-Chloro-2-methoxyphenyl)piperazine

CAS Number 99857-72-4

Molecular Formula

Molecular Weight 226.70 g/mol

LogP (Predicted) ~2.3 - 2.8

pKa (Piperazine N) ~9.0 - 9.5 (Basic)

Key Structural Features
Piperazine ring (secondary amine), Phenyl ring,

Ortho-methoxy, Meta-chloro

Part 2: Pharmacodynamics & Mechanism of Action
The biological activity of 1-(5-Chloro-2-methoxyphenyl)piperazine is governed by the

Structure-Activity Relationship (SAR) of the phenylpiperazine moiety. This scaffold acts as a

"warhead" for aminergic GPCRs.

Serotonin 5-HT1A Receptor Modulation
The 2-methoxyphenylpiperazine (oMPP) motif is a classic pharmacophore for the 5-HT1A

receptor.

Mechanism: The protonated nitrogen of the piperazine ring forms a salt bridge with a

conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain. The 2-

methoxy group fits into a specific hydrophobic pocket, often conferring antagonist or partial

agonist activity.

5-Chloro Effect: The addition of a chlorine atom at the 5-position (meta to the piperazine)

increases lipophilicity (

value), enhancing membrane permeability and potentially altering the orientation of the
phenyl ring within the binding pocket to improve affinity or selectivity over D2 receptors.

Alpha-1 Adrenergic Receptor Antagonism
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Arylpiperazines with ortho-alkoxy substitutions frequently exhibit significant affinity for

-adrenergic receptors.

Therapeutic Relevance: Derivatives of this scaffold are explored for treating Benign Prostatic

Hyperplasia (BPH). Blockade of

-receptors in the prostate smooth muscle reduces urethral resistance, improving urinary flow.

Selectivity Challenge: In drug design, a key objective is often to optimize the linker attached

to the distal nitrogen to favor 5-HT1A selectivity over

, or vice-versa, depending on the therapeutic goal (anxiety vs. hypertension/BPH).

Signaling Pathway Visualization
The following diagram illustrates the G-protein signaling pathways modulated by ligands

derived from this scaffold.
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Caption: Dual-pathway modulation potential of the scaffold: 5-HT1A activation (anxiolysis) and

Alpha-1 blockade (smooth muscle relaxation).

Part 3: Synthetic Protocols
For researchers utilizing this compound as an intermediate, the quality of the piperazine ring

formation is critical. The following protocol describes the synthesis of the scaffold from aniline

precursors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8781168/docs?utm_src=pdf-body-img#technical-guide-potential-biological-activity-of-1-5-chloro-2-methoxyphenyl-piperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8781168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine[1]
Principle: Nucleophilic aromatic substitution or cyclization of the aniline with bis(2-

chloroethyl)amine (nitrogen mustard analogue).

Reagents:

5-Chloro-2-methoxyaniline (Precursor A)

Bis(2-chloroethyl)amine hydrochloride (Precursor B)

Solvent: Diglyme (diethylene glycol dimethyl ether) or n-Butanol

Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

) or Sodium Iodine (catalyst)

Step-by-Step Workflow:

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

dissolve 5-Chloro-2-methoxyaniline (1.0 eq) in n-Butanol (or Diglyme).

Addition: Add Bis(2-chloroethyl)amine hydrochloride (1.1 eq) and anhydrous

(3.0 eq).

Note: The excess base is required to neutralize the HCl from the amine salt and the HCl

generated during cyclization.

Reflux: Heat the mixture to reflux (

-

depending on solvent) for 12–24 hours. Monitor reaction progress via TLC (System:
DCM/MeOH 9:1).

Work-up:

Cool the reaction mixture to room temperature.
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Filter off inorganic salts (

, excess carbonate).

Evaporate the solvent under reduced pressure.[1]

Purification:

Dissolve the residue in dilute HCl (aqueous) to wash away non-basic impurities with Ethyl

Acetate.

Basify the aqueous layer with NaOH (pH > 10) to liberate the free base.

Extract with Dichloromethane (DCM). Dry over

and concentrate.

Optional: Convert to Hydrochloride salt using HCl in ether for stability.

Start: 5-Chloro-2-methoxyaniline

Reflux in n-Butanol
(12-24 Hours)

+ Bis(2-chloroethyl)amine HCl
+ K2CO3

Filter Salts -> Acid/Base Extraction

Final Product:
1-(5-Chloro-2-methoxyphenyl)piperazine

Click to download full resolution via product page

Caption: Cyclization workflow for generating the arylpiperazine core from aniline precursors.
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Part 4: Biological Evaluation Protocols
To validate the biological activity of this scaffold or its derivatives, the following assays are the

industry standard.

Radioligand Binding Assay (5-HT1A)
This assay determines the affinity (

) of the compound for the receptor.

Source Tissue: Rat hippocampal membranes or HEK-293 cells stably expressing human 5-

HT1A.

Radioligand:

(Agonist) or

(Antagonist).

Protocol:

Incubation: Incubate membrane preparations (

protein) with radioligand (0.5 nM) and varying concentrations of the test compound (

to

M) in Tris-HCl buffer containing

.

Equilibrium: Incubate at

for 60 minutes.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate
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and convert to

using the Cheng-Prusoff equation.

Functional Calcium Flux Assay (Alpha-1 Adrenergic)
Since Alpha-1 receptors couple to

, activation leads to intracellular calcium release.

Cell Line: CHO cells expressing human

-adrenergic receptor.

Dye: Fluo-4 AM (Calcium-sensitive fluorescent dye).

Protocol:

Load cells with Fluo-4 AM for 45 minutes.

Add test compound.[2][3]

Test for Agonism: Monitor fluorescence increase immediately.

Test for Antagonism: Pre-incubate with test compound for 15 min, then add a standard

agonist (e.g., Phenylephrine) and measure inhibition of the calcium spike.

Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place. Hydrochloride salts are hygroscopic; store under inert

gas (Argon/Nitrogen) if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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